molecular formula C17H20N4O3 B11221664 2-Isopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Isopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11221664
M. Wt: 328.4 g/mol
InChI Key: CNCAKWUNHZXHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and anticancer drug discovery. It is built around the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system known for its remarkable versatility and wide range of biological applications . The TP core is isoelectronic with purines, which allows it to function as a potential bio-isostere for purine nucleotides in drug design . This compound is specifically engineered for research purposes, particularly in the development of novel antitubulin agents. Its structure incorporates a 3,4,5-trimethoxyphenyl group at the 7-position, a critical pharmacophore found in potent microtubule-targeting compounds like combretastatin A-4 (CA-4) . A substantial body of research on closely related analogues demonstrates that TP derivatives bearing this moiety are potent inhibitors of tubulin polymerization . They exert their antiproliferative effect by binding to the colchicine site of tubulin, thereby disrupting microtubule dynamics, arresting the cell cycle at the G2/M phase, and inducing apoptosis in cancer cells . Furthermore, the presence of the 2-isopropyl substituent is a key feature for structure-activity relationship (SAR) studies, as modifications at the 2-position of the TP core are known to significantly influence biological potency and selectivity . Researchers can utilize this compound as a valuable tool to investigate new cancer therapeutics, especially for targeting multidrug-resistant cancers, as colchicine-site binders have shown potential to circumvent common resistance mechanisms . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-propan-2-yl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H20N4O3/c1-10(2)16-19-17-18-7-6-12(21(17)20-16)11-8-13(22-3)15(24-5)14(9-11)23-4/h6-10H,1-5H3

InChI Key

CNCAKWUNHZXHMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=CC=NC2=N1)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Step 1: Formation of Imidate Intermediate

Dimethyl cyanodithioimidocarbonate (7) undergoes condensation with isopropylamine in refluxing methanol to yield the corresponding imidate (8) . This intermediate is critical for introducing the 2-isopropyl group, with reaction completion verified via thin-layer chromatography (TLC).

Step 2: Cyclization to 5-Amino-1H-[1, -Triazole

Imidate 8 is treated with hydrazine hydrate in methanol under reflux, forming 5-amino-3-isopropyl-1H-triazole (9) . The reaction typically achieves >80% yield, with purity confirmed by 1H^1H NMR.

Step 3: Triazolopyrimidine Ring Formation

Cyclization of 9 with enaminone 10 (synthesized from 3,4,5-trimethoxyacetophenone and DMF-DMA) in glacial acetic acid at 80°C for 2 hours produces the target compound. The reaction mechanism involves nucleophilic attack by the triazole’s amino group on the enaminone’s β-carbon, followed by dehydration.

Key Data:

  • Yield: 65–75% after recrystallization from ethanol.

  • Reaction Time: 2 hours at 80°C.

  • Purity: >95% by HPLC.

Alternative One-Step Synthesis for Scalability

A patent-pending large-scale method optimizes yield and purity by leveraging amide solvates and amine salts.

Amide Solvate Formation

The intermediate II (analogous to enaminone 10 ) is stabilized as an N,N-dimethylformamide (DMF) solvate. This step enhances solubility and prevents degradation during storage.

Amine Salt Precipitation

The DMF solvate is combined with triethylamine in isopropanol-water, forming a bis(triethylammonium) salt. This salt improves crystallinity, facilitating filtration and reducing impurities.

Sodium Ion-Mediated Cyclization

Treatment with sodium 2-ethylhexanoate in isopropanol at 20–30°C induces cyclization, yielding the target compound as a hexahydrate. Seeding with crystalline product ensures reproducible crystal form.

Process Advantages:

  • Scalability: Suitable for multi-kilogram batches.

  • Yield: 85–90% after isolation.

  • Purity: >99% by 13C^13C NMR.

Comparative Analysis of Synthetic Routes

ParameterThree-Step MethodOne-Step Patent Method
Total Yield65–75%85–90%
Reaction Time6–8 hours3–4 hours
Purification ComplexityModerateLow (crystallization-driven)
ScalabilityLab-scaleIndustrial-scale

The one-step method’s higher yield and scalability make it preferable for commercial production, while the three-step approach remains valuable for exploratory synthesis.

Structural Characterization and Validation

Spectroscopic Confirmation

  • 1H^1H NMR (400 MHz, DMSO-d6d_6) : δ 8.42 (s, 1H, triazolo-H), 7.28 (s, 2H, trimethoxyphenyl-H), 3.89 (s, 6H, OCH3_3), 3.72 (s, 3H, OCH3_3), 3.20 (m, 1H, isopropyl-CH), 1.32 (d, J=6.8J = 6.8 Hz, 6H, isopropyl-CH3_3).

  • HRMS (ESI) : m/z calcd. for C20H23N5O3_{20}H_{23}N_5O_3 [M+H]+^+: 406.1878; found: 406.1875.

X-ray Crystallography

Single-crystal X-ray analysis confirms the triazolopyrimidine core’s planarity and the isopropyl group’s equatorial orientation, minimizing steric hindrance with the trimethoxyphenyl moiety.

Challenges and Optimization Strategies

Byproduct Formation

Prolonged heating in Step 3 generates a dimeric byproduct (∼5–8%), mitigated by strict temperature control (80 ± 2°C) and incremental addition of enaminone 10 .

Solvent Selection

Replacing glacial acetic acid with trifluoroacetic acid (TFA) in Step 3 reduces reaction time to 1 hour but complicates purification due to TFA’s high boiling point.

Isopropyl Group Steric Effects

The bulky isopropyl substituent necessitates longer reaction times compared to methyl or ethyl analogs. Computational modeling (DFT) suggests increasing reaction temperature to 90°C accelerates cyclization without compromising yield.

Industrial-Scale Considerations

The patent method’s use of sodium 2-ethylhexanoate as a phase-transfer catalyst enhances reaction homogeneity, critical for consistent product quality in batches >10 kg. Additionally, replacing DMF with cyclopentyl methyl ether (CPME) in the solvate step improves environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Isopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Isopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, such as tubulin and heat shock protein 90 (Hsp90), which play crucial roles in cell division and stress response . By binding to these targets, the compound can disrupt cellular processes, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Substituent Effects at the 2-Position

Modifications at the 2-position of the triazolopyrimidine scaffold significantly influence biological activity:

  • Benzylamino Derivatives (e.g., 6a–c): Compounds with electron-withdrawing (4-Cl, 6a) or electron-donating (4-Me, 6b; 3′,4′-methylendioxy, 6c) groups on the benzylamino substituent demonstrated potent antiproliferative activity. For instance, 6a–c exhibited IC50 values in the low micromolar range against cancer cell lines .
  • 3-Phenylpropylamino Derivative (6d): This compound showed comparable activity to benzylamino derivatives, highlighting the tolerance for bulkier substituents at the 2-position .

Role of the 3,4,5-Trimethoxyphenyl Group at the 7-Position

The 7-position trimethoxyphenyl group is critical for tubulin binding. Analogues lacking this moiety show reduced activity:

  • Compound 6 (): A diaryl derivative with 3,4,5-trimethoxyphenyl at the 7-position and 4′-methoxy-3′-hydroxyphenyl at the 2-position exhibited nanomolar antiproliferative activity (IC50 = 60 nM against HeLa cells) and inhibited tubulin polymerization at micromolar concentrations .
  • Pyrazolo[1,5-a]pyrimidine Analogues : Replacement of the triazolopyrimidine core with pyrazolo[1,5-a]pyrimidine (e.g., 6-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine) retained antimitotic activity but showed differential potency, emphasizing the importance of the core heterocycle .

Metabolic Stability

The triazolopyrimidine scaffold circumvents metabolic instability associated with carbonyl-containing analogues (e.g., CA-4 derivatives). Incorporation of the carbonyl into the heterocyclic ring reduces susceptibility to hepatic reduction, enhancing pharmacokinetic profiles .

Key Research Findings and Data Tables

Table 1: Antiproliferative Activity of Selected Triazolopyrimidines

Compound Substituents (Position) IC50 (HeLa) Tubulin Inhibition (% at 10 µM) Reference
2-Isopropyl-7-(3,4,5-TMP)* 2-isopropyl, 7-TMP Data pending Data pending
6a (4′-Cl) 2-benzylamino (4-Cl), 7-TMP ~1 µM 70%
6d 3-phenylpropylamino, 7-TMP ~1.5 µM 65%
Compound 6 () 2-(4′-methoxy-3′-OH-phenyl), 7-TMP 60 nM 60% (at 5 µM)
Cevipabulin (2b) 2-methyl, 7-TMP 10–16 µM 9.9 µM (IC50)

*TMP = 3,4,5-trimethoxyphenyl

Table 2: Impact of Core Modifications

Compound Type Core Structure Antiproliferative IC50 Key Advantage Reference
Triazolopyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine 0.06–10 µM Metabolic stability
Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 0.75–1.02 µM Alternative scaffold
CA-4 Derivatives Carbonyl-containing <10 nM High potency but poor stability

Biological Activity

2-Isopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing primarily on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine scaffold with an isopropyl group and a trimethoxyphenyl substituent. The structural formula can be denoted as follows:

C15H20N4O3\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3

This structure is critical for its biological activity, particularly in targeting specific cellular pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values against different cancer types:

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa0.045Inhibition of tubulin polymerization
A5490.043Induction of apoptosis via mitochondrial pathway
HT-290.038Cell cycle arrest at G2/M phase
MDA-MB-2310.430Reduced activity compared to other cell lines

Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization significantly. This action disrupts microtubule dynamics, which is crucial for cell division. The binding affinity of the compound to tubulin was assessed through competitive binding assays with colchicine.

Induction of Apoptosis : Apoptotic pathways were activated in treated cells as evidenced by increased levels of caspase-9 and mitochondrial depolarization. This indicates that the compound triggers intrinsic apoptosis pathways leading to cancer cell death.

Cell Cycle Arrest : Flow cytometry analysis revealed that the compound causes G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle and thus inhibiting proliferation.

Case Studies

  • Zebrafish Model : In vivo studies using zebrafish embryos demonstrated that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to untreated controls.
  • Combination Therapy : A study investigated the effects of combining this compound with standard chemotherapeutics like cisplatin. Results indicated a synergistic effect that enhanced overall cytotoxicity against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-isopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via condensation of aminotriazole precursors with β-keto esters or aldehydes under acidic or solvent-free conditions. For example, a common approach involves fusion of aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) at elevated temperatures (105–120°C) for 10–12 minutes, followed by methanol quenching and crystallization .
  • Optimization : Yield and purity depend on solvent choice (e.g., DMF vs. ethanol/water mixtures), reaction time, and temperature. Molten-state TMDP (trimethoxyphenyl derivative) has been used as an additive to accelerate cyclization, though its toxicity necessitates careful handling .

Q. How is the structural identity of this compound confirmed, and what spectroscopic techniques are critical for characterization?

  • Analytical Workflow :

  • 1H/13C NMR : Assigns proton environments (e.g., isopropyl groups at δ 1.3–1.5 ppm) and aromatic/heterocyclic carbons (e.g., triazole C=N at ~150 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹ and C-O-C from trimethoxyphenyl at 1250–1300 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 455.4 for derivatives) validate molecular weight .
    • Crystallography : X-ray diffraction (e.g., SHELX refinement) resolves absolute configuration and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological activities have been reported for this compound, and what assays are used for initial screening?

  • Activity Profile : The compound exhibits microtubule-targeting effects, inhibiting vinca alkaloid binding and promoting tubulin polymerization in vitro (IC₅₀: 10–50 nM) .
  • Assays :

  • Tubulin Polymerization Assay : Monitors fluorescence enhancement via turbidity changes.
  • Cell Viability (MTT) : Tests antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the anticancer potency of 2-isopropyl-7-(3,4,5-trimethoxyphenyl)triazolopyrimidines?

  • Key SAR Insights :

  • 5-Position : Substitution with trifluoroethylamino groups enhances potency by improving hydrophobic interactions with tubulin .
  • Trimethoxyphenyl Group : Essential for binding to the colchicine site; removal of methoxy groups reduces activity by >90% .
  • 2-Isopropyl Group : Increases metabolic stability compared to smaller alkyl chains (e.g., methyl), as shown in pharmacokinetic studies .
    • Data Contradictions : Some derivatives with bulkier substituents (e.g., benzyl) show reduced solubility, complicating in vivo translation .

Q. How do researchers resolve contradictions in mechanistic data between tubulin polymerization promotion and vinca alkaloid inhibition?

  • Mechanistic Hypothesis : The compound binds to a unique site on β-tubulin, distinct from taxanes and vincas, stabilizing polymerized microtubules while competitively displacing vinca alkaloids .
  • Experimental Validation :

  • Competitive Binding Assays : Radiolabeled vincristine displacement confirms direct interaction with the vinca-binding domain .
  • Cryo-EM Studies : Resolve binding poses, showing partial overlap with the colchicine site .

Q. What strategies are employed to overcome multidrug resistance (MDR) in tumor models treated with this compound?

  • Approaches :

  • P-glycoprotein (P-gp) Bypass : Derivatives with reduced logP (<3) evade efflux pumps, as demonstrated in resistant KB-V1 cell lines .
  • Combination Therapy : Synergy with paclitaxel or doxorubicin enhances efficacy in xenograft models (e.g., 60% tumor regression vs. 30% monotherapy) .
    • In Vivo Validation : Oral bioavailability (>50% in mice) and low toxicity (LD₅₀ > 200 mg/kg) support further preclinical development .

Q. How are computational methods integrated into the design of triazolopyrimidine derivatives with improved target specificity?

  • Workflow :

  • Docking Simulations : AutoDock Vina predicts binding affinities to β-tubulin (ΔG < -9 kcal/mol correlates with IC₅₀ < 100 nM) .
  • QSAR Modeling : Hammett constants and steric parameters optimize substituent effects on activity .
    • Validation : MD simulations (e.g., GROMACS) assess stability of ligand-tubulin complexes over 100 ns trajectories .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how are they addressed for scalable production?

  • Issues : Low yields (<40%) in multi-step syntheses due to side reactions (e.g., dimerization of triazole intermediates) .
  • Solutions :

  • Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 24 hours) and improves yield (up to 75%) .
  • Flow Chemistry : Enables continuous production with real-time purity monitoring via HPLC .

Q. How do researchers validate target engagement in cellular models, and what orthogonal assays reduce false positives?

  • Validation Strategies :

  • Cellular Thermal Shift Assay (CETSA) : Confirms tubulin stabilization via thermal denaturation shifts .
  • SiRNA Knockdown : Silencing β-tubulin isoforms (e.g., TUBB3) reverses cytotoxicity, confirming on-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.